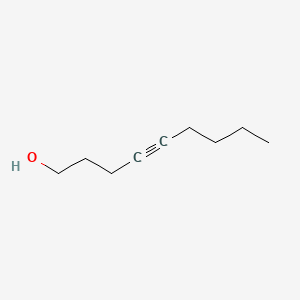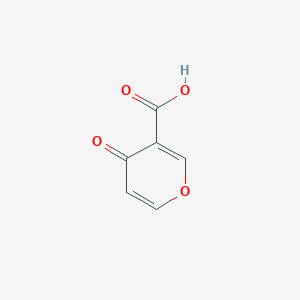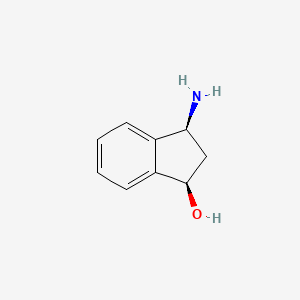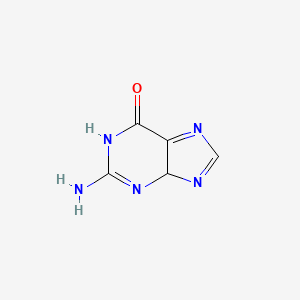
(4,5-Difluorofuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a difluorofuran precursor. One common method is the Miyaura borylation reaction, where a difluorofuran halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of scalable borylation techniques, such as those involving palladium-catalyzed cross-coupling, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Difluorofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl or vinyl-aryl compound. Oxidation reactions may yield difluorofuran derivatives with additional oxygen-containing functional groups, while reduction reactions can produce difluorofuran derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
(4,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-Dihydrofuran-2-yl)boronic acid
- 2-Fluoropyridine-4-boronic acid
- Phenylboronic acid
Uniqueness
(4,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of two fluorine atoms on the furan ring, which imparts distinct electronic properties. These fluorine atoms can influence the reactivity and stability of the compound, making it particularly useful in specific cross-coupling reactions where electronic effects are crucial .
Propiedades
Fórmula molecular |
C4H3BF2O3 |
|---|---|
Peso molecular |
147.87 g/mol |
Nombre IUPAC |
(4,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H |
Clave InChI |
BSBSOIOYZFDJAK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(O1)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)


